Boc-N-methyl-L-threonine
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Overview
Description
Boc-N-methyl-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-N-methyl-L-threonine is used as pharmaceutical intermediates and chemical intermediate .
Synthesis Analysis
The synthesis of Boc-N-methyl-L-threonine involves the use of Boc-protected amino acids . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-threonine is C17H25NO5 . Its molecular weight is 323.38 .Chemical Reactions Analysis
Boc-N-methyl-L-threonine is involved in various chemical reactions. For instance, a variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc 2 O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .Physical And Chemical Properties Analysis
Boc-N-methyl-L-threonine is a white amorphous powder . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Boc-N-methyl-L-threonine serves as a valuable chiral building block in synthetic chemistry. Aydillo et al. (2008) developed a synthesis of a new threonine equivalent based on a bicyclic N, O-acetal substructure incorporating four stereogenic centers from Boc-L-threonine methyl ester. This compound was utilized in diastereoselective synthesis of α-methylthreonine and chiral α,β-dehydroamino acid derivatives, highlighting its versatility as a chiral building block for complex molecule synthesis (Aydillo et al., 2008).
Polymer Science
In the field of polymer science, Sanda et al. (2001) investigated the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, including threonine-based cyclic carbonates. This study showcases Boc-N-methyl-L-threonine's potential in creating polycarbonates with unique properties, furthering its application in developing new materials (Sanda et al., 2001).
Biochemical Applications
From a biochemical perspective, Boc-N-methyl-L-threonine plays a role in enzymatic O-galactosylation processes. Layer and Fischer (2006) demonstrated the trans-galactosylation of protected serine and threonine by β-galactosidase using lactose, indicating potential applications in in vitro glycosylation of peptides and proteins. This process is significant for applications requiring no product purification, such as those in the food and life science industries (Layer & Fischer, 2006).
Metabolic Engineering
In metabolic engineering, the development of microbial strains for the production of L-threonine, an essential amino acid, involves systems metabolic engineering approaches. Dong et al. (2011) summarized updated information on the genetics and molecular mechanisms regulating L-threonine pathways in Escherichia coli and Corynebacterium glutamicum. This review discusses strategies for constructing genetically defined L-threonine producing strains, some of which have achieved industrial productivity levels, emphasizing the role of metabolic engineering in optimizing L-threonine production (Dong et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZARPGSOCYMJ-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426687 |
Source
|
Record name | Boc-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-threonine | |
CAS RN |
101759-72-2 |
Source
|
Record name | Boc-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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